molecular formula C17H22N4O2 B8425580 4-(1-(5-propylpyrimidin-2-yl)piperidin-4-yloxy)pyridin-2(1H)-one

4-(1-(5-propylpyrimidin-2-yl)piperidin-4-yloxy)pyridin-2(1H)-one

Cat. No. B8425580
M. Wt: 314.4 g/mol
InChI Key: VWKJOAPEYFYCKS-UHFFFAOYSA-N
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Patent
US08372837B2

Procedure details

A stirring suspension of 4-hydroxypyridin-2(1H)-one (5.23 g, 47.1 mmol, Aldrich), 1-(5-propylpyrimidin-2-yl)piperidin-4-ylmethanesulfonate (11.7 g, 39.2 mmol), potassium carbonate (12.5 g, 90.0 mmol, EMD) and DMSO (48 mL) was heated at 100° C. for 3 hours and then cooled to room temperature. The resulting mixture was diluted with H2O and extracted with EtOAc (2×). The organic layers were combined and concentrated in vacuo to a brown solid. The solid was purified by flash chromatography (SiO2, 100% EtOAc and then SiO2, 10% MeOH in CH2Cl2) to yield 5.00 g of desired product as an off-white solid. MS (ESI) 315 (M+H).
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
1-(5-propylpyrimidin-2-yl)piperidin-4-ylmethanesulfonate
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.[CH2:9]([C:12]1[CH:13]=[N:14][C:15]([N:18]2[CH2:23][CH2:22][CH:21](CS([O-])(=O)=O)[CH2:20][CH2:19]2)=[N:16][CH:17]=1)[CH2:10][CH3:11].C(=O)([O-])[O-].[K+].[K+].CS(C)=O>O>[CH2:9]([C:12]1[CH:13]=[N:14][C:15]([N:18]2[CH2:23][CH2:22][CH:21]([O:1][C:2]3[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=3)[CH2:20][CH2:19]2)=[N:16][CH:17]=1)[CH2:10][CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.23 g
Type
reactant
Smiles
OC1=CC(NC=C1)=O
Name
1-(5-propylpyrimidin-2-yl)piperidin-4-ylmethanesulfonate
Quantity
11.7 g
Type
reactant
Smiles
C(CC)C=1C=NC(=NC1)N1CCC(CC1)CS(=O)(=O)[O-]
Name
Quantity
12.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
48 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash chromatography (SiO2, 100% EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C=NC(=NC1)N1CCC(CC1)OC1=CC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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